

Spectroscopic Profile of D-Threoninol: A Technical Guide

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Compound of Interest		
Compound Name:	D-Threoninol	
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This technical guide provides a comprehensive overview of the key spectroscopic data for **D-Threoninol**, an important chiral building block in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for **D-Threoninol**, this guide utilizes data from its enantiomer, L-Threoninol. In achiral spectroscopic environments, enantiomers exhibit identical spectra. This information is presented to support researchers in compound identification, quality control, and further analytical studies.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Threoninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (L-Threoninol in D₂O)



Chemical Shift (ppm)	Multiplicity	Assignment
3.75	dd	H-1a
3.61	dd	H-1b
3.57	m	H-3
3.01	m	H-2
1.15	d	H-4 (CH ₃)

¹³C NMR Data (L-Threoninol in D₂O)

Chemical Shift (ppm)	Assignment
68.8	C-3
64.9	C-1
58.1	C-2
19.4	C-4

Infrared (IR) Spectroscopy

Key IR Absorption Bands (L-Threonine)

Wavenumber (cm⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H, N-H stretching
2970-2850	Medium	C-H stretching
1630-1550	Strong	N-H bending
1420-1330	Medium	O-H bending
1150-1000	Strong	C-O, C-N stretching

Mass Spectrometry (MS)



Key Mass Fragments (L-Threonine, Electron Ionization)

m/z	Relative Intensity	Possible Fragment
74	High	[M - COOH]+
45	High	[COOH]+
44	High	[CH(NH2)COOH]+ fragment
30	Medium	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **D-Threoninol** sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signalto-noise ratio.
 - For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the



¹³C isotope.

- Standard pulse sequences are used for both ¹H and ¹³C NMR.
- Data Processing:
 - The raw data (Free Induction Decay FID) is Fourier transformed to obtain the frequencydomain spectrum.
 - Phase and baseline corrections are applied to the spectrum.
 - The chemical shifts are referenced to an internal standard, such as Tetramethylsilane
 (TMS) at 0 ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **D-Threoninol** sample directly onto the ATR crystal.
 - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - A background spectrum of the empty, clean ATR crystal is recorded first.
 - The sample spectrum is then acquired, typically in the mid-IR range (4000-400 cm⁻¹).
 - A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



• The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry

- Sample Preparation:
 - For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Derivatization to a more volatile form may be necessary for GC-MS.
 - For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) at a low concentration (e.g., 1-10 μg/mL).

Data Acquisition:

- EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- ESI-MS: The sample solution is introduced into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. These ions are then analyzed by the mass spectrometer.

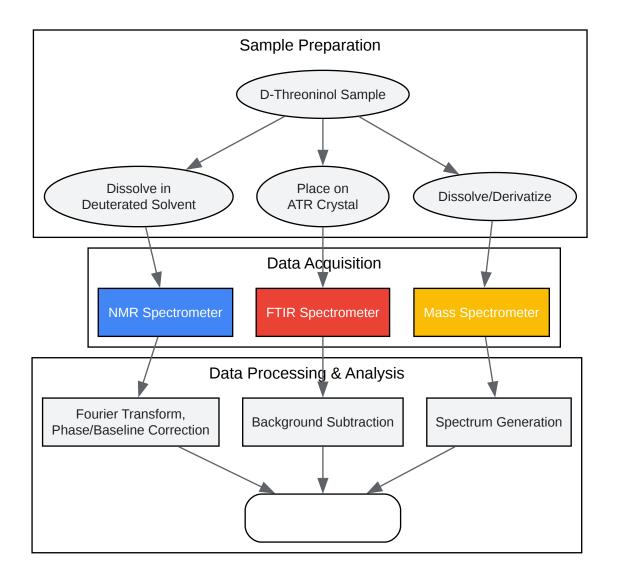
Data Analysis:

- The mass spectrum is a plot of relative ion intensity versus m/z.
- The molecular ion peak (M+ or [M+H]+) is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **D-Threoninol**.





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General workflow for spectroscopic analysis.

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